molecular formula C15H15BrN2O B5527278 N-(2-bromophenyl)-4-(dimethylamino)benzamide

N-(2-bromophenyl)-4-(dimethylamino)benzamide

Cat. No. B5527278
M. Wt: 319.20 g/mol
InChI Key: IDOWTVUOCPGLOL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(dimethylamino)benzamide is a chemical compound of interest due to its structural and functional properties. Research in this area explores its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This compound, like others in its class, is studied for various potential applications in material science, chemistry, and pharmacology, focusing on its inherent properties rather than specific applications or biological effects.

Synthesis Analysis

The synthesis of derivatives similar to N-(2-bromophenyl)-4-(dimethylamino)benzamide, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves specific reactions yielding good yields and characterized spectroscopically. The synthesis process often includes halogenation, amidation, and the use of catalytic agents to achieve the desired chemical structure, demonstrating the compound's accessibility for further study and application (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like X-ray crystallography, providing insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions. This structural information is crucial for understanding the compound's chemical behavior and potential interactions with other molecules (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(2-bromophenyl)-4-(dimethylamino)benzamide derivatives are influenced by their functional groups, leading to various interactions, including hydrogen bonding and π-interactions. These interactions play a significant role in the compound's stability and reactivity, affecting its behavior in different chemical environments (Saeed et al., 2020).

Scientific Research Applications

Catalyzed Synthesis Applications

Copper(I) iodide-catalyzed synthesis research highlights the utility of 2-dimethylamino-1-benzothiophen-6-ol as a key intermediate in synthesizing selective estrogen receptor modulators like Raloxifene and its analogs. This emphasizes the compound's role in facilitating the preparation of biologically relevant molecules through efficient synthetic routes (Petrov, Popova, & Androsov, 2015).

Antifungal Activity

Research on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with antifungal activity underscores the chemical's potential in bioactive molecule development. These derivatives showed promising results against phytopathogenic fungi and yeast, indicating their potential as antifungal agents (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Structural and Molecular Interaction Studies

The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveal insights into the molecular interactions and stability of these compounds. This research provides valuable information on the compounds' solid-state structures and their potential applications in materials science and drug design (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Corrosion Inhibition

The corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at carbon steel/hydrochloric acid interface study showcase the potential of these compounds in protecting metals against corrosion. This application is crucial in industrial settings where metal longevity and integrity are of paramount importance (Tawfik, 2015).

Mechanism of Action

The key to the success of the Heck/Suzuki cascade reaction was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

properties

IUPAC Name

N-(2-bromophenyl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOWTVUOCPGLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-(dimethylamino)benzamide

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